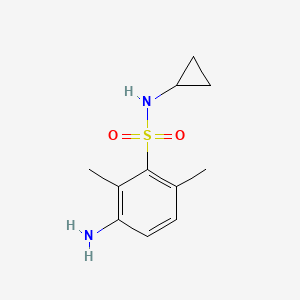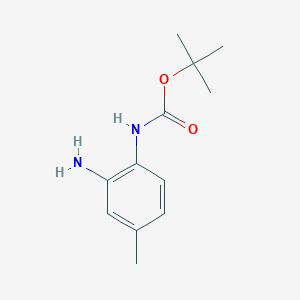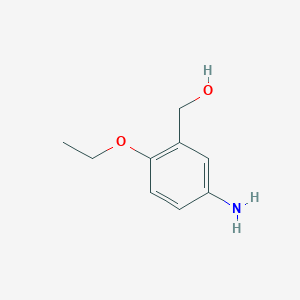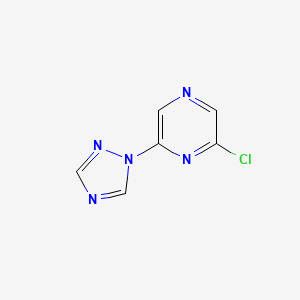
Man5GlcNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Man5GlcNAc is a glycoprotein that is expressed in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, which are enzymes located in the Golgi apparatus . It is a quintessential molecule assuming a pivotal function in the realm of drug discovery aimed at studying glycosylation-related maladies including cancer, diabetes, and hereditary anomalies .
Synthesis Analysis
Man5GlcNAc is synthesized in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The synthesis of Man5GlcNAc involves the ordered assembly of a Glc3Man9GlcNAc2 core oligosaccharide that is linked to the lipid carrier Dol-PP .Molecular Structure Analysis
The molecular formula of Man5GlcNAc is C38H65NO31 . Its average mass is 1031.911 Da and its monoisotopic mass is 1031.354004 Da . The structure of Man5GlcNAc includes 30 defined stereocentres .Chemical Reactions Analysis
Man5GlcNAc is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .Scientific Research Applications
Chromatographic Separation and Isomer Detection
The quantitative chromatographic separation of Man5GlcNAc isomers and the use of stable isotope variants for detection in biological samples like bovine ribonuclease B is a significant application in analytical biochemistry .
Glycoprotein Production in Yeast
Man5GlcNAc is used in the production of high mannose-type sugar chains, including Man5GlcNAc2, in recombinant yeast. This has implications for the production of human-compatible glycoproteins .
Homogeneous Glycosylation in Yarrowia lipolytica
Engineering the yeast Yarrowia lipolytica to produce heterologous glycoproteins homogenously glycosylated with Man5GlcNAc2 broadens the application scope of proteins produced in this organism .
Drug Development
Man5GlcNAc can be chemically modified for use as an inexpensive resource in pharmaceuticals, potentially leading to new drug discoveries and developments .
Biotechnological Enzyme Production
The enzymatic properties of β-N-acetylglucosaminidases that produce GlcNAc have wide-ranging applications in producing sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
Metabolic Engineering for Efficient Production Systems
Metabolic engineering techniques are applied to construct efficient production systems for engineered bacteria that can synthesize compounds like Man5GlcNAc for various industrial applications .
Safety and Hazards
properties
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO31/c1-8(44)39-15-31(69-36-26(55)22(51)17(46)10(3-41)64-36)30(12(5-43)62-33(15)59)68-38-28(57)24(53)19(48)13(67-38)6-61-35-29(58)32(70-37-27(56)23(52)18(47)11(4-42)65-37)20(49)14(66-35)7-60-34-25(54)21(50)16(45)9(2-40)63-34/h9-38,40-43,45-59H,2-7H2,1H3,(H,39,44)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33?,34+,35+,36-,37-,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKKRHDCADDMHT-DKEJTUOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Man5glcnac | |
Q & A
Q1: What is the biological significance of Man5GlcNAc in plants?
A1: In plants like tomatoes, Man5GlcNAc has been shown to act as a signaling molecule involved in fruit ripening. Exogenously applied Man5GlcNAc can either stimulate or delay ripening depending on its concentration and the presence of other molecules like galactose and indole-3-acetic acid (IAA). []
Q2: How does Man5GlcNAc interact with IAA in tomato fruit ripening?
A2: Research suggests that Man5GlcNAc at a concentration of 10 ng/g fresh weight can inhibit the ripening stimulation induced by IAA in the presence of galactose. [] The exact mechanism of this interaction remains to be fully elucidated.
Q3: Is Man5GlcNAc found in other parts of the tomato plant besides the fruit?
A3: Yes, studies have confirmed the presence of Man5GlcNAc in the leaves and stems of tomato plants, indicating its potential role in other physiological processes. [, ]
Q4: What is the role of Man5GlcNAc in mammalian cells?
A4: In mammals, Man5GlcNAc is a key intermediate in the catabolism of free oligosaccharides generated during N-glycan biosynthesis and endoplasmic reticulum-associated degradation. [, , , ] It is generated in the cytosol from larger oligomannose structures and can be transported into lysosomes for complete degradation. [, ]
Q5: What happens when the enzyme responsible for Man5GlcNAc formation in the cytosol is deficient?
A5: Deficiency in cytosolic α-mannosidase (Man2c1), the enzyme responsible for converting Man7-9GlcNAc2 to Man5GlcNAc, leads to the accumulation of larger oligosaccharides in tissues. In mice, this deficiency results in biochemical and histological alterations in the central nervous system, liver, and intestine, highlighting the importance of Man2c1 and balanced Man5GlcNAc levels. []
Q6: What is the molecular formula and weight of Man5GlcNAc?
A6: Man5GlcNAc consists of five mannose (Man) and two N-acetylglucosamine (GlcNAc) residues. Its molecular formula is C42H71N2O31 and its molecular weight is 1155.97 g/mol.
Q7: How is the structure of Man5GlcNAc determined?
A7: Various analytical techniques are employed to elucidate the structure of Man5GlcNAc, including:
- High-performance liquid chromatography (HPLC): Used to separate different oligosaccharide isomers. [, , , , ]
- 1H-Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the arrangement and linkages of sugar residues within the oligosaccharide. [, , , , , , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]
- Glycosyl linkage methylation analysis and gas chromatography-mass spectrometry (GC-MS): Identifies the specific linkages between sugar residues. []
- Enzymatic digestion with exoglycosidases: Sequential removal of specific sugar residues confirms the sequence and linkage types. [, ]
Q8: Are there different structural isomers of Man5GlcNAc?
A8: Yes, various isomers of Man5GlcNAc exist, differing in the arrangement and linkage of the mannose residues. These isomers can have different biological activities and be recognized by different enzymes and lectins. [, , , , , ]
Q9: Does the structure of Man5GlcNAc influence its biological activity?
A9: Yes, the specific arrangement of mannose residues in Man5GlcNAc is crucial for its recognition and processing by enzymes involved in N-glycan biosynthesis and catabolism. [, , , , , ] For example, the isomer Manα1-2Manα1-2Manα1-3[Manα1-6]Manβ1-4GlcNAc is a key intermediate in the dolichol pathway of N-glycan biosynthesis. []
Q10: What enzymes are involved in the formation and degradation of Man5GlcNAc?
A10: Several enzymes participate in the metabolism of Man5GlcNAc:
- Cytosolic α-mannosidase (Man2c1): Removes terminal α-1,2-linked mannose residues from larger oligomannose structures (Man7-9GlcNAc2) to generate Man5GlcNAc in the cytosol. [, , ]
- Lysosomal α-mannosidases: Further degrade Man5GlcNAc within the lysosome to smaller oligosaccharides and eventually to mannose and GlcNAc. [, , ]
- Endo-β-N-acetylglucosaminidase H (Endo H): Can cleave high-mannose type oligosaccharides, including those containing Man5GlcNAc, from glycoproteins, aiding in structural analysis. [, , , ]
Q11: How can Man5GlcNAc be used as a tool in glycobiology research?
A11: Man5GlcNAc and its derivatives can serve as:
- Substrates: Used to study the activity and specificity of glycosidases and glycosyltransferases involved in N-glycan processing. [, , , , , , ]
- Inhibitors: Modified Man5GlcNAc analogs can potentially inhibit specific enzymes in the N-glycan processing pathway, aiding in understanding their function and therapeutic targeting. []
- Standards: Used in analytical techniques like HPLC and MS for the identification and quantification of oligosaccharides in biological samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)
![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
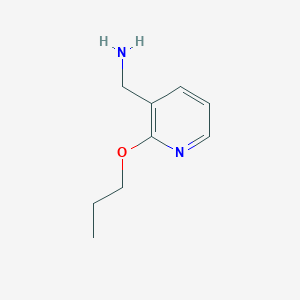
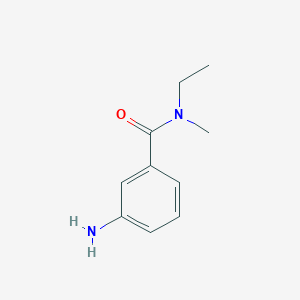
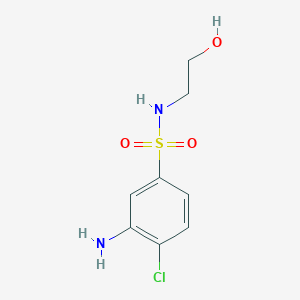
![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)
